molecular formula C10H11N5O B13299602 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide

Cat. No.: B13299602
M. Wt: 217.23 g/mol
InChI Key: OSMRPWIYGLORIO-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms Triazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-stacking, and other interactions with biological molecules, influencing various pathways and processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide is unique due to its specific functional groups and the arrangement of atoms, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-amino-N-[4-(triazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15/h1-6H,7,11H2,(H,14,16)

InChI Key

OSMRPWIYGLORIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2

Origin of Product

United States

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